molecular formula C11H17N3O2 B3064838 N1,N1-Dimethyl-N3-(2-nitrophenyl)-1,3-propanediamine CAS No. 21627-60-1

N1,N1-Dimethyl-N3-(2-nitrophenyl)-1,3-propanediamine

Cat. No. B3064838
M. Wt: 223.27 g/mol
InChI Key: ZDZJXJSIUMJLQB-UHFFFAOYSA-N
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Patent
US06204264B1

Procedure details

N,N-Dimethyl-1,3-propanediamine (3.24 g) was added to a solution containing 2-chloronitrobenzene (2.00 g) in pyridine (2.56 ml). After being stirred for 13 hours at 120-130° C., the reaction mixture was concentrated. The residue, with toluene added thereto, was washed with saturated sodium hydrogencarbonate aqueous solution and saturated brine successively, dried over sodium sulfate anhydride, and concentrated, thereby yielding the entitled compound (2.83 g) as orange oil.
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
2.56 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:7])[CH2:3][CH2:4][CH2:5][NH2:6].Cl[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[N+:15]([O-:17])=[O:16]>N1C=CC=CC=1>[CH3:1][N:2]([CH3:7])[CH2:3][CH2:4][CH2:5][NH:6][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[N+:15]([O-:17])=[O:16]

Inputs

Step One
Name
Quantity
3.24 g
Type
reactant
Smiles
CN(CCCN)C
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
2.56 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 (± 5) °C
Stirring
Type
CUSTOM
Details
After being stirred for 13 hours at 120-130° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
The residue, with toluene added
WASH
Type
WASH
Details
was washed with saturated sodium hydrogencarbonate aqueous solution and saturated brine successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate anhydride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
CN(CCCNC1=C(C=CC=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 2.83 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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